Cas no 313515-68-3 (4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

4-Fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a fluorinated benzamide derivative featuring a thiazole core with an isopropyl-substituted phenyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The fluorine atom enhances metabolic stability and bioavailability, while the thiazole ring contributes to its binding affinity in biological systems. The isopropylphenyl group may improve lipophilicity, facilitating membrane permeability. Its well-defined molecular structure allows for precise modifications in drug discovery, making it valuable for developing kinase inhibitors or antimicrobial agents. Suitable for research applications, it offers a balance of reactivity and stability under controlled conditions.
4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide structure
313515-68-3 structure
Product Name:4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide
CAS No:313515-68-3
MF:C19H17FN2OS
MW:340.414486646652
CID:6447477
Update Time:2025-11-06

4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide
    • 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
    • Benzamide, 4-fluoro-N-[4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-
    • Inchi: 1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
    • InChI Key: SXVDQWWUZLEZLU-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(C(C)C)C=C2)=CS1)(=O)C1=CC=C(F)C=C1

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Predicted)
  • pka: 7.04±0.50(Predicted)

4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide Pricemore >>

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Additional information on 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide

Introduction to 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide (CAS No. 313515-68-3)

4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 313515-68-3, represents a promising candidate for further research and development in medicinal chemistry. Its molecular structure incorporates several key functional groups, including a benzamide moiety linked to a thiazole ring, which is further substituted with a fluoro group and a propylphenyl group. These features make it an intriguing subject for studying its potential biological activities and pharmacological effects.

The benzamide group is well-known for its role in various pharmaceuticals, often contributing to the compound's solubility and bioavailability. In particular, the presence of a fluoro substituent can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. The thiazole ring, on the other hand, is a heterocyclic structure that is frequently found in bioactive natural products and pharmaceuticals. Its incorporation into the molecular framework of 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide suggests potential antimicrobial and anti-inflammatory properties, which are areas of active research in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have indicated that 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide may exhibit binding affinity to various enzymes and receptors, making it a potential lead compound for drug discovery. Specifically, its structural features suggest that it could interact with targets involved in metabolic pathways and signal transduction, which are critical for numerous diseases.

In addition to its theoretical potential, experimental studies have begun to explore the pharmacological properties of this compound. Initial in vitro assays have shown promising results in terms of inhibitory activity against certain enzymes associated with inflammation and pain modulation. These findings align with the structural features of the molecule and provide a rationale for further investigation into its therapeutic applications.

The synthesis of 4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step synthetic routes have been employed to construct the desired framework efficiently. These advances not only enhance the accessibility of the compound but also open up possibilities for structural modifications to optimize its biological activity.

The role of fluorine atoms in pharmaceuticals cannot be overstated. They are frequently incorporated into drug molecules to improve metabolic stability, binding affinity, and pharmacokinetic properties. In 4-fluoro-N-{4-4-(propan-2-yl)phenyl}-1H-tetrazole, the fluorine atom is strategically positioned to influence electronic distributions across the molecule, potentially enhancing its interaction with biological targets. This feature has been exploited in various drug candidates where fluorine substitution has been shown to improve efficacy and reduce side effects.

The propylphenyl group in this compound adds another layer of complexity and functionality. This moiety can influence both the physical properties of the molecule, such as solubility and lipophilicity, and its biological interactions. By modulating this part of the structure, researchers can fine-tune the pharmacological profile of 4-fluoro-N-{4-[bis(1-methylethoxy)methoxy]-phenyl}-1H-tetrazole, potentially leading to more effective therapeutic agents.

Ongoing research aims to elucidate the mechanisms through which this compound exerts its effects at a molecular level. Understanding these interactions will be crucial for developing derivatives with enhanced potency and selectivity. High-throughput screening (HTS) techniques are being employed to rapidly assess the activity of large libraries of compounds against various biological targets. This approach has already identified several promising hits that warrant further investigation.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying potential lead compounds like cas no 31351568 3. These algorithms can analyze vast datasets to predict biological activity based on structural features alone. By leveraging such computational tools, researchers can prioritize compounds for experimental validation more efficiently than traditional methods alone would allow.

The future prospects for this compound are promising given its unique structural features and preliminary biological activity. Further research is needed to fully characterize its pharmacological profile and explore potential therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be essential in realizing these goals.

In conclusion, 4-fluoro-N-{4-[bis(1-methylethoxy)methoxy]-phenyl}-1H-tetrazole(CAS No: 31351568 3) represents an exciting avenue for pharmaceutical innovation due to its complex architecture and demonstrated biological potential.

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